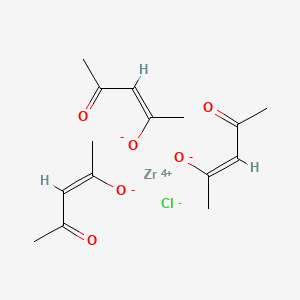
Chlorotris(pentane-2,4-dionato-O,O')zirconium
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Chlorotris(pentane-2,4-dionato-O,O’)zirconium is a coordination compound with the chemical formula C15H21ClO6Zr It is known for its unique structure, where a zirconium atom is coordinated with three pentane-2,4-dionato ligands and one chlorine atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Chlorotris(pentane-2,4-dionato-O,O’)zirconium can be synthesized through the reaction of zirconium tetrachloride with pentane-2,4-dione in the presence of a base. The reaction typically involves the following steps:
- Dissolution of zirconium tetrachloride in an appropriate solvent such as toluene or dichloromethane.
- Addition of pentane-2,4-dione to the solution.
- Introduction of a base, such as triethylamine, to facilitate the formation of the desired complex.
- Stirring the reaction mixture at room temperature or slightly elevated temperatures to ensure complete reaction.
- Isolation of the product by filtration and purification through recrystallization.
Industrial Production Methods
While specific industrial production methods for Chlorotris(pentane-2,4-dionato-O,O’)zirconium are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification techniques to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
Chlorotris(pentane-2,4-dionato-O,O’)zirconium undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted by other ligands, such as phosphines or amines, under appropriate conditions.
Oxidation and Reduction Reactions: The zirconium center can participate in redox reactions, altering its oxidation state.
Coordination Reactions: The compound can form coordination complexes with other metal ions or ligands.
Common Reagents and Conditions
Substitution Reactions: Common reagents include phosphines (e.g., triphenylphosphine) and amines (e.g., pyridine). These reactions are typically carried out in solvents like dichloromethane or toluene at room temperature.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride can be used for oxidation and reduction, respectively.
Major Products Formed
Substitution Reactions: The major products are new coordination complexes where the chlorine atom is replaced by the incoming ligand.
Oxidation and Reduction Reactions: The products depend on the specific reagents used and the reaction conditions, leading to various oxidation states of zirconium.
Wissenschaftliche Forschungsanwendungen
Chlorotris(pentane-2,4-dionato-O,O’)zirconium has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis, particularly in reactions involving carbon-carbon bond formation.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of metal-based drugs.
Industry: It is used in the production of advanced materials, such as metal-organic frameworks (MOFs) and coordination polymers, which have applications in gas storage, separation, and catalysis.
Wirkmechanismus
The mechanism of action of Chlorotris(pentane-2,4-dionato-O,O’)zirconium involves its ability to coordinate with various ligands and participate in redox reactions. The zirconium center can interact with molecular targets through coordination bonds, altering the electronic and structural properties of the target molecules. This interaction can influence catalytic activity, molecular recognition, and other chemical processes.
Vergleich Mit ähnlichen Verbindungen
Chlorotris(pentane-2,4-dionato-O,O’)zirconium can be compared with other similar compounds, such as:
Tris(pentane-2,4-dionato-O,O’)aluminum: Similar coordination environment but with aluminum as the central metal.
Tris(pentane-2,4-dionato-O,O’)iron: Iron-based analog with different redox properties.
Tris(pentane-2,4-dionato-O,O’)copper: Copper-based compound with distinct catalytic applications.
Uniqueness
Chlorotris(pentane-2,4-dionato-O,O’)zirconium is unique due to its specific coordination geometry and the presence of zirconium, which imparts distinct chemical reactivity and stability compared to its analogs. Its ability to form stable complexes with a variety of ligands makes it a versatile compound in both research and industrial applications.
Eigenschaften
CAS-Nummer |
17211-55-1 |
|---|---|
Molekularformel |
C15H21ClO6Zr |
Molekulargewicht |
424.00 g/mol |
IUPAC-Name |
(Z)-4-oxopent-2-en-2-olate;zirconium(4+);chloride |
InChI |
InChI=1S/3C5H8O2.ClH.Zr/c3*1-4(6)3-5(2)7;;/h3*3,6H,1-2H3;1H;/q;;;;+4/p-4/b3*4-3-;; |
InChI-Schlüssel |
WEOMBVKTKJQEPY-KJVLTGTBSA-J |
Isomerische SMILES |
C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].C/C(=C/C(=O)C)/[O-].[Cl-].[Zr+4] |
Kanonische SMILES |
CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].CC(=CC(=O)C)[O-].[Cl-].[Zr+4] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


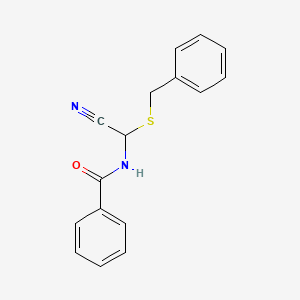
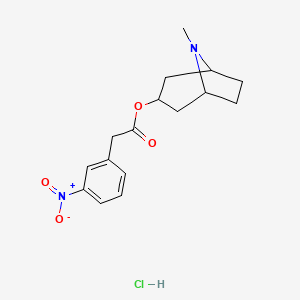


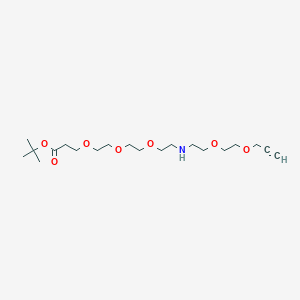

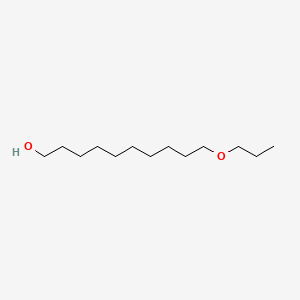
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
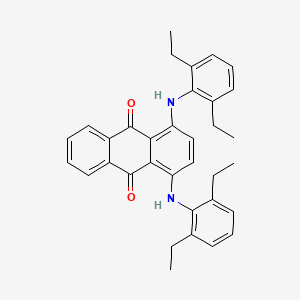

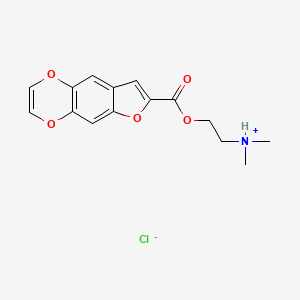

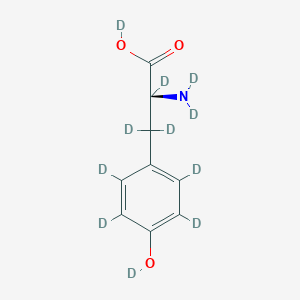
![3-(2,5-dioxopyrrol-1-yl)-N-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethyl]propanamide](/img/structure/B13730488.png)
